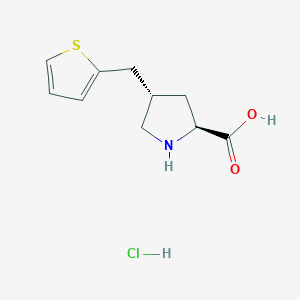
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate
Overview
Description
“Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate” is a chemical compound with the molecular formula C11H9ClN2O2 . It has a molecular weight of 236.66 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate is not fully understood. However, it has been proposed that it inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are responsible for the symptoms of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In addition, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate in lab experiments is its ability to inhibit the activity of enzymes involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and for the development of new anti-inflammatory drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research of Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate. One potential direction is to investigate its potential as a treatment for cancer. Another direction is to study its potential as a new antibiotic. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Scientific Research Applications
Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
methyl 2-chloro-4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJXLEKOOHNJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377013 | |
| Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313674-09-8 | |
| Record name | Methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)







